3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester
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Overview
Description
3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol It is a derivative of cyclobutane, featuring a hydroxymethyl group and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester typically involves the esterification of 3-Hydroxymethyl-cyclobutanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 3-Carboxy-cyclobutanecarboxylic acid tert-butyl ester.
Reduction: 3-Hydroxymethyl-cyclobutanemethanol.
Substitution: 3-Alkoxymethyl-cyclobutanecarboxylic acid tert-butyl ester or 3-Acyloxymethyl-cyclobutanecarboxylic acid tert-butyl ester.
Scientific Research Applications
3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the active hydroxymethyl-cyclobutanecarboxylic acid, which can then participate in further biochemical reactions . The hydroxymethyl group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxymethyl-cyclobutanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
3-Hydroxymethyl-cyclobutanecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
3-Hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester group.
Uniqueness
The tert-butyl ester group in 3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it distinct from other esters with smaller alkyl groups, potentially offering different reactivity profiles and applications .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h7-8,11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUMDZOJZDBIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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